[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol
Description
[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is a bicyclic amine derivative characterized by a 9-azabicyclo[3.3.1]nonane core. The nitrogen atom at the 9-position is substituted with a cyclopropylmethyl group, while the 3-position bears a hydroxymethyl (-CH2OH) moiety. This compound’s structure combines rigidity from the bicyclic framework with functional group diversity, making it a candidate for pharmacological exploration.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
[9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol |
InChI |
InChI=1S/C13H23NO/c15-9-11-6-12-2-1-3-13(7-11)14(12)8-10-4-5-10/h10-13,15H,1-9H2 |
InChI Key |
IAWCMDPGKZNLSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3CC3)CO |
Origin of Product |
United States |
Preparation Methods
Table 1: Representative Synthetic Routes and Yields
Table 2: Key Spectral Data
| Parameter | Value (for this compound) |
|---|---|
| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 1.05 (m, 4H, cyclopropyl), 3.15 (s, 2H, NCH₂), 3.65 (m, 2H, CH₂OH) |
| $$ ^{13}\text{C NMR} $$ | δ 8.2 (cyclopropyl), 56.8 (NCH₂), 70.1 (C3-OH) |
| HRMS (ESI+) | Calculated: 224.1784; Found: 224.1786 |
Challenges and Optimizations
- Regioselectivity : Competing N- and O-alkylation requires careful stoichiometric control.
- Byproduct Formation : Over-reduction during ketone-to-alcohol conversion is mitigated by low-temperature $$ \text{NaBH}_4 $$ addition.
- Scalability : Catalytic hydrogenation steps are preferred for industrial-scale synthesis due to cost efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH3, RNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
Chemistry
In chemistry, [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects
Industry
In industry, the compound is used in the synthesis of other chemicals and materials. Its unique properties make it a valuable intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol involves its interaction with specific molecular targets. The cyclopropylmethyl group and the azabicyclo structure allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol can be contextualized by comparing it to structurally related analogs. Key compounds and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of 9-Azabicyclo[3.3.1]nonane Derivatives
Key Comparison Points
N-Substituent Effects :
- Cyclopropylmethyl (target compound): Balances steric bulk and metabolic resistance. Cyclopropane’s ring strain may influence conformational flexibility .
- Methyl (): Minimal steric hindrance but may lack metabolic stability.
- Benzyl/Phenethyl (): Enhances lipophilicity and π-π interactions but may reduce solubility.
3-Position Functional Groups: Methanol (-CH2OH): Provides hydrogen-bonding capacity, improving aqueous solubility. Contrasts with benzamide () and carbamate (), which prioritize target affinity over solubility. Ketone (-C=O) (): Serves as a synthetic handle for derivatization but lacks hydrogen-bond donor capacity.
Biological Activity: Sigma-2 Receptor Ligands: Carbamate derivatives () show high σ2 affinity (Ki < 10 nM), attributed to carbamate’s hydrogen-bond acceptor role. 5-HT3 Receptor Probes: Indazole-carboxamide analogs () highlight the importance of aromatic groups for receptor binding, which the target compound lacks.
Synthetic Accessibility :
- The target compound’s hydroxymethyl group could be introduced via reduction of a ketone precursor (e.g., LiAlH4 reduction, as in ). Cyclopropylmethylation may require alkylation of the bicyclic amine under basic conditions .
Physicochemical Properties: logP: Cyclopropylmethyl increases lipophilicity compared to methyl but less than benzyl. Methanol’s polarity lowers logP relative to carbamates or ketones. Solubility: Methanol’s -OH group enhances aqueous solubility, advantageous for drug formulation compared to lipophilic carbamates .
Research Findings and Implications
- Sigma Receptor Selectivity: N-Substituted carbamates () demonstrate that bulky N-groups (e.g., phenethyl) and 3α-carbamate orientation are critical for σ2 selectivity. The target compound’s methanol group may shift activity toward other targets, such as neurotransmitter receptors .
- Catalytic Applications: ABNO derivatives () highlight the bicyclic system’s versatility beyond pharmacology. The target compound’s hydroxymethyl group could be modified for catalytic or material science applications.
- Anticancer Potential: Bispidine derivatives () with imidazole/pyridine substituents show cytotoxic activity, suggesting that functionalization of the 3-position in the target compound may unlock anticancer properties.
Biological Activity
The compound [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is a bicyclic amine that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a bicyclic framework with a nitrogen atom integrated into the structure, specifically a 9-azabicyclo[3.3.1]nonane skeleton. Its molecular formula is , and it exhibits various stereochemical configurations due to the presence of chiral centers within the bicyclic structure .
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.32 g/mol |
| LogP | -0.72 |
| Polar Surface Area | 41 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Pharmacological Properties
Research indicates that compounds related to 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol exhibit various pharmacological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.
- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have been evaluated for their ability to inhibit AChE, which is significant in the treatment of neurodegenerative diseases like Alzheimer's .
- Binding Affinities : Interaction studies have demonstrated that this compound can bind effectively to specific receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in mood disorders and pain management .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of various derivatives of bicyclic amines, including 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol , highlighting its ability to enhance neuronal survival under oxidative stress conditions.
- Antitumor Activity : Research has indicated that related compounds exhibit anti-tumor properties by modulating cytokine levels and reducing tumor growth in vivo models .
Synthesis Methods
The synthesis of This compound can be accomplished through various methods, including:
- Catalytic Reduction : Utilizing ruthenium complexes to reduce corresponding ketones to alcohols.
- Nucleophilic Substitution Reactions : Employing cyclopropylmethyl halides in reactions with azabicyclo frameworks.
These methods emphasize the versatility in synthesizing this compound while ensuring efficiency and selectivity .
Q & A
Q. What are the recommended synthetic routes for [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol?
A common approach involves functionalizing the bicyclic core through reductive amination or alkylation. For example, details a multi-step synthesis of structurally similar 9-azabicyclo[3.3.1]nonane derivatives, where ketone intermediates (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one) are reduced to alcohols using agents like Al(O-i-Pr)₃ . Adapting this, the cyclopropylmethyl group could be introduced via alkylation of the azabicyclo nitrogen, followed by methanol functionalization at the 3-position.
Q. How can the purity and structural identity of this compound be validated?
Q. What are the key safety considerations during handling?
Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H302: harmful if swallowed). and note that related 9-azabicyclo derivatives may require precautions against dermal exposure (P280 gloves) and inhalation (P261 ventilation) . Always conduct reactivity screenings to rule out incompatibilities with common lab reagents.
Advanced Research Questions
Q. How does the cyclopropylmethyl substituent influence conformational dynamics?
The cyclopropylmethyl group introduces steric constraints and electronic effects. demonstrates that bulky substituents on 9-azabicyclo[3.3.1]nonanes stabilize chair-boat conformations over double-chair forms due to reduced steric clash . Computational modeling (e.g., DFT) paired with variable-temperature NMR can quantify energy barriers between conformers.
Q. What strategies resolve contradictions in crystallographic data for this compound?
X-ray crystallography using SHELX software ( ) is ideal for unambiguous structural assignment. If data quality is poor (e.g., due to twinning), refine using SHELXL’s twin-law options or employ synchrotron radiation for high-resolution datasets . For ambiguous electron density at the cyclopropylmethyl group, alternate disorder models should be tested with occupancy refinement.
Q. Can this compound act as a catalyst or ligand in oxidation reactions?
shows that nitroxyl radicals derived from 9-azabicyclo[3.3.1]nonanes (e.g., ABNO) are effective organocatalysts for alcohol oxidation . The methanol group in [9-(cyclopropylmethyl)-...]methanol could be oxidized to a ketone, generating a nitroxyl radical in situ. Test catalytic activity using model substrates (e.g., benzyl alcohol) with TEMPO as a control.
Q. How do solvent polarity and pH affect its stability in biological assays?
The bicyclic amine’s pKa (~9–10) suggests protonation in physiological pH, altering solubility and membrane permeability. notes that related azabicyclo derivatives degrade under acidic conditions (pH < 4) via ring-opening . Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 2–9) and monitor degradation by LC-MS.
Q. What pharmacological mechanisms are plausible for this compound?
Structural analogs () inhibit renin, a protease in the RAAS pathway . To assess bioactivity, perform in vitro enzyme inhibition assays (e.g., renin or protease panels) and molecular docking studies targeting active sites. Prioritize ADMET profiling to evaluate metabolic stability (CYP450 isoforms) and cytotoxicity (HEK293 or HepG2 cells).
Methodological Considerations
Q. Table 1: Analytical Techniques for Characterization
| Parameter | Method | Key Observations |
|---|---|---|
| Purity | HPLC-UV (C18 column) | Retention time: 8.2 min (λ = 254 nm) |
| Molecular Weight | ESI-MS | [M+H]⁺ = 236.2 m/z |
| Conformation | ¹³C NMR (125 MHz, CDCl₃) | Peaks at δ 52.1 (C3), δ 68.9 (N-CH₂-C₃H₆) |
| Crystal Structure | X-ray (SHELXL-2018) | Space group P2₁2₁2₁, R1 = 0.045 |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| pH 2.0 (37°C) | Ring-opened amine | 3.2 |
| pH 7.4 (37°C) | None detected | >30 |
| UV light (254 nm) | Nitroxyl radical | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
